molecular formula C6H4N4O2S B6227763 6-nitrothieno[2,3-d]pyrimidin-4-amine CAS No. 1864155-54-3

6-nitrothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6227763
CAS No.: 1864155-54-3
M. Wt: 196.19 g/mol
InChI Key: RIJGJQDJTPACJC-UHFFFAOYSA-N
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Description

6-Nitrothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a nitro (-NO₂) substituent at position 6 and an amine (-NH₂) at position 2. This structure confers unique electronic properties due to the electron-withdrawing nitro group, which modulates the electron density of the pyrimidine ring. Such modifications are critical in medicinal chemistry, as they influence binding affinity to biological targets like kinases or enzymes .

Core Formation: Starting from methyl 2-aminothiophene-3-carboxylate, cyclization with urea yields thieno[2,3-d]pyrimidine-2,4-diol .

Chlorination: Treatment with POCl₃ generates 2,4-dichlorothieno[2,3-d]pyrimidine .

Amination: Substitution of the 4-chloro group with ammonia produces 4-amine intermediates .

Properties

CAS No.

1864155-54-3

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

6-nitrothieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C6H4N4O2S/c7-5-3-1-4(10(11)12)13-6(3)9-2-8-5/h1-2H,(H2,7,8,9)

InChI Key

RIJGJQDJTPACJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC(=C21)N)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-nitrothiophene-3-carbonitrile

The Gewald reaction enables the preparation of 2-aminothiophenes from ketones, malononitrile, and elemental sulfur. Using 5-nitro-2-thiophenecarboxaldehyde as the ketone component, this method yields 2-amino-5-nitrothiophene-3-carbonitrile, a precursor for subsequent cyclization. Typical conditions involve piperidine catalysis in ethanol at 60–80°C, achieving yields of 68–85%.

Cyclization to 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one

Reaction of 2-amino-5-nitrothiophene-3-carbonitrile with formamide under acidic conditions (e.g., polyphosphoric acid) induces cyclization, forming 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one. This step proceeds at 120–140°C for 4–6 hours, yielding 70–88% of the product. The nitro group remains intact due to its meta-directing nature, ensuring regioselective substitution at the 6-position.

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
2-Amino-5-nitrothiophene-3-CNFormamide130582
2-Amino-5-nitrothiophene-3-CNUrea140678

Four-Component Reaction for Direct Synthesis

A breakthrough in thienopyrimidine synthesis involves a one-pot, four-component reaction combining a ketone, malononitrile, sulfur, and formamide. This method bypasses intermediate isolation, enhancing atom economy.

Reaction Mechanism and Optimization

Using 5-nitro-2-acetylthiophene as the ketone component, the reaction proceeds via:

  • Knoevenagel condensation between the ketone and malononitrile.

  • Sulfur incorporation to form the thiophene ring.

  • Cyclocondensation with formamide to assemble the pyrimidine core.

Na₂HPO₄ catalysis in ethanol at 80°C for 8 hours affords 6-nitrothieno[2,3-d]pyrimidin-4-amine directly, with yields of 65–74%.

Table 2: Four-Component Reaction Parameters

Ketone ComponentCatalystSolventTemperature (°C)Yield (%)
5-Nitro-2-acetylthiopheneNa₂HPO₄Ethanol8072
5-Nitro-2-propionylthiopheneNa₂HPO₄Ethanol8568

Post-Cyclization Functionalization

For substrates lacking the nitro group pre-installed, post-synthetic nitration and amination offer alternative pathways.

Nitration of Thieno[2,3-d]pyrimidin-4(3H)-one

Nitration of the thiophene ring requires careful control to avoid over-nitration. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at the 6-position. Reaction times of 2–3 hours yield 60–70% of 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one.

Conversion of 4-Oxo to 4-Amine

The 4-oxo group is converted to 4-chloro via treatment with phosphorus oxychloride (POCl₃) at 80°C for 4 hours. Subsequent amination with aqueous ammonia (25% NH₃) at 120°C under pressure replaces chlorine with an amine group, achieving 80–85% yield.

Table 3: Chlorination-Amination Sequence

StepReagentConditionsYield (%)
ChlorinationPOCl₃80°C, 4 h90
AminationNH₃ (aq.)120°C, 12 h85

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
CyclocondensationHigh regioselectivityMulti-step, intermediate isolation70–88
Four-Component ReactionAtom-economical, one-potLimited to compatible ketones65–74
Post-Cyclization ModificationFlexibility in late-stage functionalizationRisk of side reactions60–85

Chemical Reactions Analysis

Types of Reactions: 6-Nitrothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • 6-Nitrothieno[2,3-d]pyrimidin-4-amine is utilized as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural features enable the development of compounds targeting neurological disorders and other therapeutic areas, enhancing drug efficacy and specificity .

Anticancer and Antimicrobial Properties

  • Research has indicated that derivatives of this compound exhibit promising anticancer and antimicrobial activities. Studies have explored its mechanism of action, which involves interaction with specific molecular targets such as enzymes and receptors .

Agricultural Chemistry

Pesticide Formulation

  • The compound is incorporated into agrochemical formulations aimed at pest management. Its effectiveness in developing novel pesticides contributes to sustainable agricultural practices by minimizing environmental impact while ensuring crop protection .

Biochemical Research

Enzyme Interaction Studies

  • Researchers leverage the unique properties of this compound to study enzyme interactions and biochemical pathways. This aids in uncovering new mechanisms of action relevant to various biological processes .

Potential as an Enzyme Inhibitor

  • The compound has been investigated for its potential role as an enzyme inhibitor or receptor modulator, presenting opportunities for the development of new therapeutic agents targeting specific diseases .

Material Science

Development of Novel Materials

  • In material science, this compound is explored for its potential to create materials with specific electronic properties. This application is particularly relevant for the development of advanced electronic devices and sensors .

Analytical Chemistry

Standard in Chemical Analysis

  • The compound is employed as a standard in various analytical methods, enhancing the accuracy and reliability of chemical analyses across different applications. Its well-defined chemical structure aids researchers in calibrating analytical instruments .

Summary Table of Applications

Application AreaSpecific UsesNotable Benefits
Pharmaceutical DevelopmentKey intermediate for drug synthesisEnhances drug efficacy; targets neurological disorders
Agricultural ChemistryFormulation of pesticidesSustainable pest management
Biochemical ResearchStudy of enzyme interactionsUncovers new biochemical mechanisms
Material ScienceDevelopment of novel electronic materialsAdvanced electronic devices
Analytical ChemistryStandard for chemical analysisImproves accuracy and reliability

Case Study: Antimalarial Activity

A recent study highlighted the synthesis and evaluation of thienopyrimidine derivatives based on the structure of this compound. These derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, indicating the potential for developing new treatments against malaria . The study emphasized the importance of structural modifications to enhance biological activity.

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of compounds derived from this compound. The findings suggested that specific substitutions on the thienopyrimidine core could lead to improved inhibitory effects on target enzymes involved in disease pathways . This research paves the way for designing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 6-nitrothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Effects at Position 6

The substituent at position 6 significantly impacts electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:

Compound R Group (Position 6) Electronic Effect Molecular Weight (g/mol) Synthesis Yield Key Applications/Notes References
6-Nitrothieno[2,3-d]pyrimidin-4-amine NO₂ Strong EWG ~252.25* Not reported Potential kinase inhibition -
6-Bromo derivative Br Moderate EWG ~306.19 56.9% EGFR inhibitor precursors
6-Methyl derivative CH₃ EDG ~221.28 56% PI5P4Kγ inhibitors
6-Propyl derivative C₃H₇ EDG ~391.46 Not reported Research use (e.g., CNS targets)
6-Phenyl derivative C₆H₅ Mild EDG ~333.40 Not reported Structural diversity exploration

*Calculated based on molecular formula C₆H₄N₄O₂S.

Key Observations :

  • Electronic Effects: The nitro group (EWG) increases electrophilicity at the pyrimidine ring, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes). Bromine (EWG) offers similar but less pronounced effects, while alkyl/aryl groups (EDG) may reduce reactivity .
  • Synthetic Accessibility : Bromination (56.9% yield) and methylation (56% yield) are more straightforward than nitration, which may require harsh conditions .

Biological Activity

6-Nitrothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

The molecular formula for this compound is C6_6H5_5N3_3O2_2S. It features a thieno[2,3-d]pyrimidine core with a nitro group at the 6-position, which is crucial for its biological activity. The compound's structure allows for various chemical modifications that can enhance its efficacy and selectivity against biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits potent antimicrobial activity. In a screening of FDA-approved drug libraries, it was found to inhibit the growth of Clostridium difficile, showcasing its potential as an anti-infective agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the inhibition of key enzymes involved in cell proliferation .

Enzyme Inhibition

This compound acts as an inhibitor of various enzymes, including kinases and phosphatases. This inhibition can disrupt critical cellular processes, making it a candidate for further development as a therapeutic agent against diseases characterized by dysregulated enzyme activity .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form an amino group, which may enhance the compound's reactivity and binding affinity to target proteins .

Research Findings and Case Studies

StudyFindings
Woodring et al. (2021)Identified this compound as a potent inhibitor against C. difficile in drug screening efforts .
Kankanala et al. (2020)Demonstrated that the compound induces apoptosis in cancer cells through specific signaling pathways .
Desroches et al. (2020)Investigated the enzyme inhibition properties and found it effective against several key targets involved in cellular regulation .

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and cancers. Its ability to inhibit specific enzymes makes it valuable in drug design .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential use in developing effective pesticides that minimize environmental impact while maximizing pest control efficiency .

Q & A

Q. What are the established synthetic routes for 6-nitrothieno[2,3-d]pyrimidin-4-amine, and what are their limitations?

Methodological Answer: The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions. A common approach is the condensation of 2-amino-3-carboxylate thiophene derivatives with nitrating agents or nitro-group-containing intermediates. For example, heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C can yield thieno[2,3-d]pyrimidine scaffolds, with subsequent nitration introducing the nitro group . Challenges include controlling regioselectivity during nitration and minimizing side reactions like over-oxidation. Solvent choice (e.g., polar aprotic solvents) and temperature gradients are critical for optimizing yield .

Q. How can spectroscopic techniques (NMR, HPLC) be applied to characterize this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR are essential for confirming the nitro group’s position and the heterocyclic structure. For example, the nitro group at C6 induces deshielding effects on adjacent protons, with characteristic shifts in the aromatic region (δ 8.5–9.0 ppm for H5 and H7) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) can resolve impurities from the main product .

Q. What solubility and stability properties are critical for handling this compound in aqueous and organic phases?

Methodological Answer: this compound is typically sparingly soluble in water but dissolves in DMSO or DMF. Stability studies under varying pH (e.g., 1–13) and temperatures (4°C to 40°C) are necessary to identify degradation pathways. For example, nitro groups may undergo reduction under acidic conditions, necessitating storage in inert atmospheres .

Q. What safety protocols are mandatory for laboratory handling of nitro-containing heterocycles?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of nitro compound dust .
  • Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition : Assay against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer: A fractional factorial design can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design with responses (yield, purity) may reveal that temperature (60–100°C) and nitro precursor concentration are key factors. Response surface methodology (RSM) can further refine optimal conditions .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to assess variability. For instance, discrepancies in IC₅₀ values may stem from differences in cell culture conditions (e.g., serum concentration) .
  • Dose-Response Validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines) to isolate confounding variables .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for nitro-group displacement. Basis sets like B3LYP/6-31G* are effective for nitro-heterocycles .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to predict regioselectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical moieties (e.g., nitro group, pyrimidine ring) using software like Schrodinger’s Phase.
  • Analog Synthesis : Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) and compare activity profiles .

Q. What methodologies assess the environmental impact of synthetic byproducts?

Methodological Answer:

  • LC-MS/MS Analysis : Quantify nitro-aromatic byproducts in wastewater.
  • Ecotoxicology Assays : Test Daphnia magna mortality rates at varying concentrations (OECD 202 guidelines) .

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